6-Ethyl 3-methyl 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylate
Description
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-3-21-15(19)9-6-16-11-10(14(18)20-2)7-22-13(11)12(9)17-8-4-5-8/h6-8H,3-5H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUKDOPUXDLMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CSC2=C1NC3CC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Ethyl 3-methyl 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylate typically involves multiple steps, starting with the construction of the thieno[3,2-b]pyridine core. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyridine Core: : This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyridine derivatives.
Introduction of the Ethyl and Methyl Groups: : These groups are introduced through esterification reactions, where the corresponding carboxylic acids are reacted with ethanol and methanol, respectively.
Attachment of the Cyclopropylamino Group: : This step involves the reaction of the intermediate compound with cyclopropylamine under specific conditions to introduce the cyclopropylamino group.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
6-Ethyl 3-methyl 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states, often involving reagents such as potassium permanganate or chromic acid.
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: : Substitution reactions can occur at various positions on the thieno[3,2-b]pyridine core, often involving nucleophilic substitution with suitable reagents.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Scientific Research Applications
6-Ethyl 3-methyl 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylate is a complex organic compound featuring ethyl, methyl, and cyclopropylamino groups attached to its core structure, belonging to the thieno[3,2-b]pyridine family. Its intricate chemical composition makes it a subject of interest across various scientific research fields, including chemistry, biology, medicine, and industry.
Basic Information
- IUPAC Name: 6-O-ethyl 3-O-methyl 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylate
- CAS Number: 2177264-84-3
- MDL Number: MFCD31652398
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often involving reagents such as potassium permanganate or chromic acid.
- Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
- Substitution: Substitution reactions can occur at various positions on the thieno[3,2-b]pyridine core, often involving nucleophilic substitution with suitable reagents.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Applications in Scientific Research
This compound has a wide range of applications in scientific research:
- Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, aiding in the development of new chemical entities.
- Biology: The compound is used in biological studies to investigate its interactions with various biomolecules and cellular components.
- Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
- Industry: The compound is utilized in the production of advanced materials and chemicals, contributing to various industrial processes.
Mechanism of Action
The mechanism by which 6-Ethyl 3-methyl 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Differences
- Core Heterocycle: The target compound’s thieno[3,2-b]pyridine core differs from thieno[2,3-c]pyridine (Analog 1) in ring fusion position, affecting π-conjugation and electronic properties. The pyridine nitrogen in the target compound may enhance electron-withdrawing effects compared to sulfur in thieno[3,2-b]thiophene (Analog 2) .
- Substituents: The 7-cyclopropylamino group introduces steric hindrance and electron-donating effects, contrasting with Analog 1’s 2-amino group. Cyclopropane’s strain may increase reactivity compared to bulkier substituents like phenyl (Analog 2) .
Thermal and Optical Properties (Inferred)
Biological Activity
6-Ethyl 3-methyl 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylate (CAS No. 2177264-84-3) is a synthetic compound belonging to the thieno[3,2-b]pyridine family. Its unique structure incorporates ethyl, methyl, and cyclopropylamino groups, making it a subject of interest in medicinal chemistry and biological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N2O4S, with a molecular weight of approximately 320.4 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O4S |
| Molecular Weight | 320.4 g/mol |
| CAS Number | 2177264-84-3 |
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The thieno[3,2-b]pyridine core is known for its pharmacological properties, which may include:
- Inhibition of Kinases : Similar compounds have demonstrated inhibitory effects on various kinase pathways, suggesting potential anti-cancer properties.
- Receptor Modulation : The cyclopropylamino group may enhance binding affinity to specific receptors involved in neurotransmission or cellular signaling.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited moderate to significant cytotoxicity, as summarized in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.0 |
| MCF-7 | 4.5 |
| HeLa | 6.0 |
These values indicate that the compound has potential as an anti-cancer agent due to its ability to inhibit cell proliferation in these cell lines.
Mechanistic Studies
Mechanistic investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. For instance:
- Caspase Activation : Treatment with the compound resulted in increased levels of cleaved caspases in A549 cells.
- Cell Cycle Arrest : Flow cytometry analysis indicated that the compound causes G0/G1 phase arrest in A549 cells, suggesting a disruption in cell cycle progression.
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Study on Lung Cancer Cells : In a study involving A549 lung cancer cells, treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity and apoptosis induction.
- Breast Cancer Model : MCF-7 breast cancer cells treated with the compound showed significant growth inhibition compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
